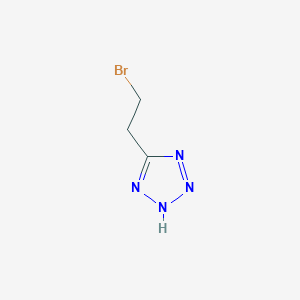

5-(2-bromoethyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-bromoethyl)-2H-tetrazole is a tetrazole derivative with bromoethyl and phenyl substituents. It is a pharmaceutically significant molecule and has found extensive usage in scientific experiments.

Synthesis Analysis

The synthesis of 5-(2-bromoethyl)-2H-tetrazole involves several steps. One approach is via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines. Bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are then hydrolyzed to form 5-(2-bromoethyl)-2H-tetrazole .Applications De Recherche Scientifique

Synthetic Utility and Functionalization

5-Substituted tetrazoles, including compounds like 5-(2-bromoethyl)-2H-tetrazole, serve as crucial intermediates in organic chemistry for the synthesis of other heterocycles. These compounds are recognized for their roles in drug design as non-classical bioisosteres of carboxylic acids, offering similar acidities but enhanced lipophilicities and metabolic resistance. This attribute is particularly valued in medicinal chemistry for its impact on pharmacokinetics, pharmacodynamics, and drug metabolism. Synthetic methods for these tetrazoles range from acid/proton catalysis to more advanced approaches involving Lewis acids and organometallic or organosilicon azides. Functionalization of these tetrazoles is often explored for its regioselectivity, leading to various isomers with potential utility in further chemical synthesis and applications in coordination chemistry and materials science (Roh, Vávrová, & Hrabálek, 2012).

Medicinal Chemistry and Drug Design

The role of 5-substituted 1H-tetrazoles, analogous to 5-(2-bromoethyl)-2H-tetrazole, in medicinal chemistry cannot be overstated. These compounds are frequently used as bioisosteric replacements for carboxylic acids, with applications that span across various clinical drugs including losartan, cefazolin, and alfentanil. The continuous pursuit of efficient and eco-friendly synthesis methods for these compounds underscores their importance in the development of new pharmaceuticals. This review encompasses advancements in the synthesis of 5-substituted 1H-tetrazoles, highlighting the exploration of microwave-assisted synthesis, the use of heterogeneous catalysts, and the significance of nanoparticles in these processes (Mittal & Awasthi, 2019).

Materials Science and Coordination Chemistry

Tetrazole compounds have found applications beyond organic synthesis and drug design, extending into the realms of materials science and coordination chemistry. The in situ hydrothermal synthesis of tetrazole coordination polymers has revealed a class of complexes with intriguing chemical and physical properties. These properties include second harmonic generation (SHG), fluorescence, ferroelectric, and dielectric behaviors, opening new avenues for the application of tetrazole-based compounds in various technological and scientific domains (Zhao, Qu, Ye, & Xiong, 2008).

Propriétés

IUPAC Name |

5-(2-bromoethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORGRIVAYGYGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-bromoethyl)-2H-tetrazole | |

CAS RN |

82049-79-4 |

Source

|

| Record name | 5-(2-bromoethyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2683271.png)

![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)